5-Hydroxy-5-methylpiperidine-3-carboxylic acid
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Overview
Description
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity . Another method involves the cyclization of appropriate precursors, followed by functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using heterogeneous catalysts. The use of water as a solvent in these reactions is preferred due to its environmentally friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted piperidine derivatives.
Scientific Research Applications
5-Hydroxy-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Pyridinecarboxylic acids: Compounds with a pyridine ring and a carboxylic acid group, used in various chemical and pharmaceutical applications.
Uniqueness
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring, which enhances its reactivity and versatility in chemical reactions and applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-hydroxy-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(11)2-5(6(9)10)3-8-4-7/h5,8,11H,2-4H2,1H3,(H,9,10) |
InChI Key |
YLLLRQWHWPMVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)C(=O)O)O |
Origin of Product |
United States |
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